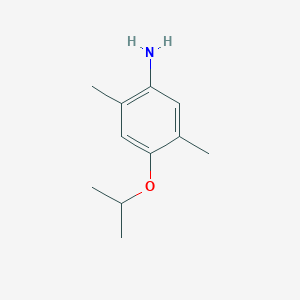

2,5-Dimethyl-4-(propan-2-yloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2,5-dimethyl-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C11H17NO/c1-7(2)13-11-6-8(3)10(12)5-9(11)4/h5-7H,12H2,1-4H3 |

InChI Key |

FHSXMONQBJZARM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC(C)C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 4 Propan 2 Yloxy Aniline

Retrosynthetic Analysis of the 2,5-Dimethyl-4-(propan-2-yloxy)aniline Framework

A retrosynthetic analysis of this compound (I) suggests a logical disconnection strategy. The primary amine functionality can be derived from the reduction of a corresponding nitro group. This leads to the precursor, 4-isopropoxy-2,5-dimethyl-1-nitrobenzene (II). The isopropoxy ether linkage can be disconnected via a Williamson ether synthesis, pointing to 2,5-dimethyl-4-nitrophenol (B1362424) (III) and an isopropyl halide as synthons. Finally, the nitro-substituted aromatic core can be traced back to the nitration of a commercially available starting material, 2,5-dimethylphenol (B165462) (IV). This multi-step approach forms the basis of conventional synthetic strategies.

Figure 1: Retrosynthetic pathway for this compound.

Conventional Multi-Step Synthetic Routes

The traditional synthesis of this compound is a sequential process involving the formation of the aniline (B41778) core, introduction of the ether moiety, and placement of the methyl groups.

Nitration and Subsequent Reduction Strategies for Aniline Core Formation

The initial step in a common synthetic route is the nitration of a suitable precursor to introduce the nitro group, which is subsequently reduced to form the aniline. Starting from 2,5-dimethylphenol, nitration is a critical step that dictates the regiochemical outcome. The directing effects of the hydroxyl and methyl groups influence the position of the incoming nitro group.

Nitration of 2,5-dimethylphenol can yield a mixture of isomers. For instance, nitration in acetic anhydride (B1165640) has been reported to produce variable yields of 4-nitro-2,5-dimethylphenol and 6-nitro-2,5-dimethylphenol. cdnsciencepub.com The separation of these isomers is crucial for the successful synthesis of the target molecule.

Once the desired 4-nitro-2,5-dimethylphenol is isolated, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation. Common laboratory-scale methods include the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl).

Alkylation Reactions for the Introduction of the Isopropoxy Moiety

The introduction of the isopropoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2,5-dimethyl-4-nitrophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile, such as 2-bromopropane (B125204) or 2-iodopropane.

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol (B47542). The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

However, the use of a secondary alkyl halide like 2-bromopropane introduces the possibility of a competing elimination (E2) reaction, which would lead to the formation of propene and unreacted phenoxide. To minimize this side reaction, careful control of reaction temperature and the choice of a non-hindered base are important considerations.

| Reactants | Reagents | Product | Potential Byproduct |

| 2,5-dimethyl-4-nitrophenol, 2-Bromopropane | K2CO3, DMF | 4-Isopropoxy-2,5-dimethyl-1-nitrobenzene | Propene |

Regioselective Functionalization Approaches for Methyl Group Incorporation

In the context of synthesizing this compound, the most straightforward approach involves starting with a precursor that already contains the desired 2,5-dimethyl substitution pattern, such as 2,5-dimethylphenol. This circumvents the need for potentially complex and low-yielding regioselective methylation steps on a less substituted aromatic ring.

Modern and Sustainable Synthetic Paradigms

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. For the synthesis of this compound, these modern approaches primarily target the reduction of the nitro group.

Catalytic Hydrogenation and Transfer Hydrogenation Routes

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes to anilines. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction is generally clean, with water being the only byproduct, making it a more sustainable alternative to stoichiometric metal-acid reductions. The efficiency of the hydrogenation can be influenced by factors such as catalyst choice, solvent, temperature, and hydrogen pressure. For sterically hindered nitro compounds, harsher conditions or more active catalysts may be required.

Transfer hydrogenation offers another green alternative that avoids the need for high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol (B130326), is used to transfer hydrogen to the nitro group in the presence of a catalyst. Palladium-based catalysts are also commonly employed in transfer hydrogenation reactions. This technique is often advantageous for laboratory-scale syntheses due to its operational simplicity and milder reaction conditions.

| Reduction Method | Catalyst | Hydrogen Source | Advantages |

| Catalytic Hydrogenation | Pd/C, Pt/C | H2 gas | High efficiency, clean byproduct (water) |

| Transfer Hydrogenation | Pd/C | Formic acid, Ammonium formate | Avoids high-pressure H2, mild conditions |

C-O and C-N Cross-Coupling Reactions for Aniline and Ether Linkage Construction

The construction of the this compound molecule fundamentally relies on the formation of an aryl ether (C-O) bond and an aryl amine (C-N) bond. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling reactions, are premier methods for these transformations. preprints.orgwikipedia.orgacs.org Similarly, copper-catalyzed Ullmann condensations offer a classical yet effective alternative. wikipedia.org

A plausible synthetic route, analogous to methods reported for similar structures, could involve two main strategies:

Ether formation followed by nitro reduction/amination: This approach would start with a suitably substituted nitroaromatic precursor, such as 1-fluoro-2,5-dimethyl-4-nitrobenzene (B3109526) or 1-chloro-2,5-dimethyl-4-nitrobenzene. The isopropoxy group can be introduced via a nucleophilic aromatic substitution or a copper-catalyzed Ullmann ether synthesis with isopropanol. wikipedia.orgmdpi.com The subsequent reduction of the nitro group to the target aniline can be achieved through various methods, including catalytic hydrogenation. A patent for a related compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, describes the formation of an isopropoxy ether by reacting a chloro-nitroaromatic precursor with isopropanol in the presence of a base like cesium carbonate in DMF. google.com

Amination followed by ether formation: Alternatively, the synthesis could begin with a protected aniline, such as 2,5-dimethyl-4-bromoaniline. The C-O bond could then be formed via a palladium-catalyzed coupling reaction with isopropanol. nih.govacs.org This approach requires careful selection of protecting groups for the amine to prevent side reactions.

The Buchwald-Hartwig amination is particularly powerful for the C-N bond formation step, especially if starting from an aryl halide like 4-bromo-1-isopropoxy-2,5-dimethylbenzene. wikipedia.orgacs.org This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. researchgate.net

| Reaction Type | Electrophile | Nucleophile | Catalyst/Ligand System | Base | Solvent | Typical Temp. | Ref. |

| Ullmann Ether Synthesis | 1-Chloro-2,5-dimethyl-4-nitrobenzene | Isopropanol | Copper Salt (e.g., CuI) | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | High | wikipedia.orggoogle.com |

| Pd-Catalyzed C-O Coupling | 4-Bromo-2,5-dimethylaniline | Isopropanol | Pd(OAc)₂ / Biaryl Phosphine Ligand | NaOt-Bu, K₃PO₄ | Toluene, THF | Room Temp - 100°C | nih.govacs.org |

| Buchwald-Hartwig Amination | 4-Bromo-1-isopropoxy-2,5-dimethylbenzene | Ammonia source (e.g., Benzophenone imine) | Pd₂(dba)₃ / XPhos, BrettPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110°C | acs.orgwuxiapptec.combeilstein-journals.org |

| Nitro Group Reduction | 1-Isopropoxy-2,5-dimethyl-4-nitrobenzene | H₂ or Hydrazine Hydrate | PtO₂, Pd/C, Composite Catalyst | - | Ethanol (B145695), Acetic Acid | Room Temp - 80°C | google.comgoogle.com |

Photoredox and Electrochemical Synthetic Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N and C-O bonds under mild conditions. princeton.edu This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. beilstein-journals.org For the synthesis of substituted anilines, photoredox methods can enable C-H functionalization or cross-coupling reactions that avoid the high temperatures often required in traditional methods. mdpi.com While specific applications to this compound are not prominently documented, general principles suggest its feasibility. For instance, a photoredox-catalyzed C-N coupling could potentially be developed between an appropriate aryl radical precursor and an amine. nih.gov

Electrochemical synthesis offers another sustainable alternative by using electrical current to drive redox reactions. The electrochemical oxidation of substituted anilines has been studied to understand their reaction mechanisms. bristol.ac.uk In a synthetic context, electrochemical methods could be applied to the final amination step or the construction of the ether linkage, potentially reducing the need for chemical oxidants or reductants.

Continuous Flow Chemistry and Microreactor Applications in Synthesis

Continuous flow chemistry, often utilizing microreactors, provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov The synthesis of aniline derivatives can be adapted to flow systems. For instance, catalytic hydrogenations, such as the reduction of a nitroaromatic precursor to form the aniline, are well-suited for flow reactors packed with a solid-supported catalyst. nih.gov This setup allows for the continuous conversion of the starting material to the product, simplifying purification and improving process safety, especially when handling hydrogen gas.

The precise temperature and residence time control in microreactors can be leveraged to optimize yields and minimize by-product formation in sensitive reactions like cross-couplings. Although a specific continuous flow synthesis for this compound is not detailed in the literature, the principles have been demonstrated for the synthesis of various active pharmaceutical ingredients, showcasing the technology's potential. nih.gov

Biocatalytic Transformations Utilizing Enzymatic Precursors

Biocatalysis offers a green and highly selective approach to chemical synthesis. nih.gov Enzymes can operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, reducing the environmental impact of chemical processes. For the synthesis of anilines, nitroreductase (NR) enzymes are particularly relevant. nih.gov These enzymes can selectively reduce the nitro group of a precursor like 1-isopropoxy-2,5-dimethyl-4-nitrobenzene to the corresponding aniline with high chemoselectivity, avoiding the use of high-pressure hydrogen and precious metal catalysts. nih.gov

Immobilizing these enzymes on a solid support allows for their use in continuous packed-bed reactors, enabling easy separation of the catalyst from the product stream and repeated reuse of the enzyme. nih.gov This chemoenzymatic approach combines the benefits of biocatalysis with the efficiency of continuous flow processing.

Optimization of Synthetic Conditions and Process Efficiency

Optimizing reaction conditions is paramount for developing a robust, efficient, and scalable synthesis. For the cross-coupling reactions central to the synthesis of this compound, key parameters include the choice of solvent, catalyst system, and catalyst loading.

Solvent Effects and Reaction Kinetic Investigations

Reaction kinetic investigations are essential for understanding the mechanism and identifying rate-limiting steps. Such studies can guide the optimization of reaction parameters like temperature and concentration to maximize throughput and minimize reaction time.

Catalyst Design, Selection, and Loading Optimization

The heart of the C-N and C-O cross-coupling reactions is the catalyst system, typically a palladium precursor and a phosphine ligand. The design of the ligand is critical for catalyst performance. For the synthesis of sterically hindered anilines, bulky, electron-rich monophosphine ligands from the biarylphosphine class, such as XPhos and BrettPhos, have proven to be highly effective. wuxiapptec.combeilstein-journals.org These ligands promote the crucial reductive elimination step in the catalytic cycle.

The choice of palladium precatalyst can also influence efficiency. Palladacycles and other well-defined precatalysts offer advantages in terms of stability and the ease of generating the active Pd(0) species. wuxiapptec.commdpi.com

Optimizing the catalyst loading is a key aspect of process chemistry, aiming to minimize the use of expensive and toxic precious metals without compromising yield and reaction time. researchgate.net Extensive screening can identify the minimum catalyst loading required for full conversion. For example, in the synthesis of a pharmaceutical intermediate, catalyst loading for a Buchwald-Hartwig amination was successfully lowered to 3 mol% after thorough screening of catalysts, bases, and solvents. preprints.orgmdpi.com In other cases, loadings as low as 0.3-0.5 mol% have been achieved for highly efficient systems. mdpi.com

| Parameter | Options/Considerations | Effect on Reaction | Ref. |

| Solvent | Toluene, Dioxane, THF, t-AmOH | Affects solubility, catalyst stability, and reaction rate. | wuxiapptec.comresearchgate.net |

| Ligand | XPhos, t-BuXPhos, BrettPhos, BINAP | Steric bulk and electronics influence catalytic activity and substrate scope. | acs.orgwuxiapptec.combeilstein-journals.org |

| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., t-BuXPhos Palladacycle) | Affects the ease of formation of the active Pd(0) catalyst. | wuxiapptec.commdpi.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, DBU | The strength and nature of the base are critical for amine/alcohol deprotonation. | google.combeilstein-journals.orgmdpi.com |

| Catalyst Loading | Typically 0.1 - 5 mol% | Lowering loading reduces cost but may require longer reaction times or higher temperatures. | mdpi.comresearchgate.netacs.org |

| Temperature | Room Temperature to >100°C | Higher temperatures can increase reaction rates but may lead to side products. | wikipedia.orgwuxiapptec.com |

Influence of Temperature and Pressure on Reaction Selectivity and Yield

The deliberate manipulation of temperature and pressure is a cornerstone of optimizing the synthesis of this compound, influencing both the rate of reaction and the distribution of products.

Nitration of 2,5-Dimethylphenol:

The initial step, the nitration of 2,5-dimethylphenol, is typically carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. This reaction is highly exothermic, and temperature control is paramount to prevent over-nitration and the formation of undesired isomers.

Generally, lower temperatures favor mono-nitration and increase the selectivity for the desired 4-nitro-2,5-dimethylphenol intermediate. As the temperature increases, the rate of reaction accelerates, but so does the likelihood of di- and tri-nitration, leading to a decrease in the yield of the target intermediate and a more complex purification process. The pressure for this reaction is typically maintained at atmospheric pressure.

Williamson Ether Synthesis of 4-nitro-2,5-dimethylphenol:

The introduction of the isopropoxy group is commonly achieved via a Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 4-nitro-2,5-dimethylphenol with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane). Temperature plays a significant role in the rate of this SN2 reaction.

Reduction of 2,5-Dimethyl-4-isopropoxynitrobenzene:

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation. This reaction is sensitive to both temperature and pressure.

An increase in hydrogen pressure generally enhances the rate of hydrogenation by increasing the concentration of dissolved hydrogen on the catalyst surface. This can lead to shorter reaction times and potentially higher yields. Temperature also influences the reaction rate, with higher temperatures accelerating the reduction. However, excessively high temperatures can lead to side reactions, such as dehalogenation if any halogenated impurities are present, or other undesired reductions. A careful balance of temperature and pressure is necessary to achieve a high yield of the final product with good purity. Catalytic transfer hydrogenation offers an alternative that can often be carried out under milder conditions, potentially at atmospheric pressure and moderate temperatures. nih.govbohrium.comacs.org

The following table summarizes the general influence of temperature and pressure on each synthetic step:

| Synthetic Step | Reaction | Temperature Influence | Pressure Influence |

| 1 | Nitration of 2,5-dimethylphenol | Lower temperatures (0-10 °C) improve selectivity for mono-nitration. Higher temperatures increase reaction rate but also the formation of multiple nitrated byproducts. | Typically performed at atmospheric pressure. |

| 2 | Williamson Ether Synthesis | Moderate heating increases the reaction rate. Excessively high temperatures can lead to elimination side-products. | Generally performed at atmospheric pressure. |

| 3 | Catalytic Hydrogenation | Increased temperature accelerates the reduction. Very high temperatures may cause side reactions. | Higher hydrogen pressure increases the reaction rate and can improve yield. |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the intermediates and the final product, this compound, are critical to obtaining a compound of high purity. A combination of techniques is typically employed, tailored to the specific properties of each compound.

Isolation and Purification of 4-nitro-2,5-dimethylphenol:

Following the nitration reaction, the crude product mixture is typically quenched with water to precipitate the organic products. The solid 4-nitro-2,5-dimethylphenol can be isolated by filtration. Purification is often achieved through recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble. Common solvent systems for phenols include ethanol-water or toluene-hexane mixtures.

Isolation and Purification of 2,5-Dimethyl-4-isopropoxynitrobenzene:

After the Williamson ether synthesis, the reaction mixture is often worked up by partitioning between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water. The organic layer is then washed to remove any remaining base or salts. The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by either recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

Isolation and Purification of this compound:

The final product, being an aniline, has basic properties that can be exploited for its purification. After the reduction of the nitro group, the catalyst is first removed by filtration. The crude product can then be purified by several methods:

Acid-Base Extraction: The basic nature of the aniline allows for its separation from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous acid solution (e.g., dilute HCl). The aniline will be protonated and move into the aqueous layer. The aqueous layer is then separated, and the pH is raised with a base (e.g., NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.

Crystallization: Recrystallization is a common method for purifying solid anilines. The choice of solvent is crucial and can be determined experimentally. Solvents such as ethanol, methanol (B129727), or mixtures like ethyl acetate/hexane (B92381) are often effective for substituted anilines.

Column Chromatography: For high purity, preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel can be employed. A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the desired product from any remaining impurities. sielc.comsielc.com

The following table outlines common purification techniques for the compounds in the synthetic pathway:

| Compound | Common Purification Techniques |

| 4-nitro-2,5-dimethylphenol | Recrystallization (e.g., from ethanol/water) |

| 2,5-Dimethyl-4-isopropoxynitrobenzene | Recrystallization (e.g., from ethanol), Column Chromatography |

| This compound | Acid-Base Extraction, Recrystallization, Column Chromatography, Preparative HPLC |

Reaction Chemistry and Chemical Transformations of 2,5 Dimethyl 4 Propan 2 Yloxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 2,5-Dimethyl-4-(propan-2-yloxy)aniline is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the powerful electron-donating effects of the primary amino (-NH2) and isopropoxy (-OCH(CH3)2) groups. These substituents act synergistically to increase the electron density of the benzene (B151609) ring, making it more nucleophilic. The directing effects of the substituents determine the regiochemical outcome of these reactions. The amino group is a strong ortho-, para-director, while the isopropoxy group is also a strong ortho-, para-director. The two methyl groups are weaker ortho-, para-directing activators.

The available positions for substitution on the ring are at C3 and C6.

Position C3: This position is ortho to the isopropoxy group and meta to the amino group.

Position C6: This position is ortho to the amino group and meta to the isopropoxy group.

The directing influence of the amino group is generally stronger than that of an alkoxy group, suggesting a preference for substitution at the C6 position. However, the specific reaction conditions and the steric bulk of the incoming electrophile can influence the regioselectivity, potentially leading to substitution at the C3 position or a mixture of products.

Nitration and Sulfonation Reactivity Profiles

Direct nitration and sulfonation of anilines are often complicated by the basicity of the amino group. Strong acidic conditions, typical for these reactions, lead to the protonation of the amino group to form an anilinium ion (-NH3+). This group is a strong deactivator and a meta-director, which would alter the expected reactivity and regioselectivity. Furthermore, nitrating conditions can cause oxidation of the aniline (B41778) ring.

To circumvent these issues, the amino group is typically protected via acylation (e.g., forming an acetanilide) prior to the substitution reaction. The resulting acetamido group (-NHCOCH3) is still an activating ortho-, para-director but is less powerful and less basic than the amino group, allowing for controlled substitution without oxidation.

Nitration: Following protection of the amino group, nitration using a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro group (-NO2), primarily at the C6 position.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H) onto the ring, again expected to favor the C6 position after protection of the amine.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are generally not successful with anilines. researchgate.net The primary amino group is a Lewis base that coordinates strongly with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. researchgate.net This coordination forms a complex that deactivates the aromatic ring, rendering it unreactive towards Friedel-Crafts alkylation or acylation. youtube.comyoutube.com

Similar to nitration and sulfonation, protection of the amino group as an amide is a necessary prerequisite. The resulting N-acyl derivative can then undergo Friedel-Crafts reactions. The acetamido group directs the incoming electrophile to the ortho position (C6). However, the acetamido group is only moderately activating, and the steric hindrance from the adjacent methyl group at C5 and the isopropoxy group at C4 may require forcing conditions.

Reactions Involving the Primary Amino Group

The primary amino group of this compound is a key functional handle, participating in a variety of nucleophilic reactions.

Acylation, Sulfonylation, and Alkylation of the Aniline Nitrogen

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it nucleophilic.

Acylation: The aniline readily reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form amides. For example, reaction with acetyl chloride would yield N-(2,5-dimethyl-4-(propan-2-yloxy)phenyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This reaction is the basis of the Hinsberg test for amines.

Alkylation: Direct alkylation of the aniline nitrogen with alkyl halides can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination is often a more controlled method for preparing secondary or tertiary amines.

Table 2: Representative Reactions of the Amino Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride | Acylation | N-(2,5-dimethyl-4-(propan-2-yloxy)phenyl)acetamide |

| p-Toluenesulfonyl chloride | Sulfonylation | N-(2,5-dimethyl-4-(propan-2-yloxy)phenyl)-4-methylbenzenesulfonamide |

Diazotization and Azo Coupling Reactions for Dye Precursors

Primary aromatic amines are important precursors for the synthesis of azo dyes. unb.canih.gov This process involves two main steps: diazotization and azo coupling.

Diazotization: The reaction of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) converts the primary amino group into a diazonium salt (e.g., 2,5-dimethyl-4-(propan-2-yloxy)benzenediazonium chloride). google.comgoogle.com These salts are generally unstable and are used immediately in the next step.

Azo Coupling: The resulting diazonium salt is a weak electrophile that can react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution reaction. researchgate.net This reaction, known as azo coupling, forms an azo compound characterized by the -N=N- linkage, which is a chromophore that imparts color. nih.gov The specific color of the resulting dye depends on the molecular structure of both the diazonium salt and the coupling component. The synthesis of azo dyes is a versatile method for producing a wide range of colors. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromo-2,5-dimethyl-4-(propan-2-yloxy)aniline |

| 3-Bromo-2,5-dimethyl-4-(propan-2-yloxy)aniline |

| 6-Chloro-2,5-dimethyl-4-(propan-2-yloxy)aniline |

| 3-Chloro-2,5-dimethyl-4-(propan-2-yloxy)aniline |

| N-Bromosuccinimide |

| Nitric acid |

| Sulfuric acid |

| N-(2,5-dimethyl-4-(propan-2-yloxy)phenyl)acetamide |

| Aluminum chloride |

| Acetyl chloride |

| p-Toluenesulfonyl chloride |

| N-(2,5-dimethyl-4-(propan-2-yloxy)phenyl)-4-methylbenzenesulfonamide |

| Benzoyl chloride |

| N-(2,5-dimethyl-4-(propan-2-yloxy)phenyl)benzamide |

| Sodium nitrite |

| Hydrochloric acid |

Condensation Reactions Leading to Schiff Bases and Imines

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nanobioletters.comjecst.org This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by an acid. ekb.eg

The general reaction can be represented as follows: R1R2C=O + H2N-Ar → R1R2C=N-Ar + H2O (where Ar is the 2,5-dimethyl-4-(propan-2-yloxy)phenyl group)

The formation of the imine C=N bond is a well-established method for creating carbon-nitrogen bonds. nanobioletters.com The reaction conditions are generally mild, often involving refluxing the aniline and the carbonyl compound in a solvent like ethanol (B145695). ekb.eg The presence of electron-donating groups (two methyl groups and one isopropoxy group) on the aniline ring increases the nucleophilicity of the amino group, potentially facilitating a faster reaction rate compared to unsubstituted aniline.

Schiff bases are notable for their versatile applications and are often used as intermediates in the synthesis of more complex molecules. nanobioletters.com The imine bond itself can be a site for further reactions, such as reduction to a secondary amine.

Table 1: Representative Aldehydes for Schiff Base Formation

| Carbonyl Compound | Product Name (Systematic) |

|---|---|

| Benzaldehyde (B42025) | N-benzylidene-2,5-dimethyl-4-(propan-2-yloxy)aniline |

| Salicylaldehyde | 2-(((2,5-dimethyl-4-(propan-2-yloxy)phenyl)imino)methyl)phenol |

| Vanillin | 4-(((2,5-dimethyl-4-(propan-2-yloxy)phenyl)imino)methyl)-2-methoxyphenol |

Reductive Amination and Quaternization Strategies

Reductive Amination: Reductive amination is a powerful method for forming secondary or tertiary amines. This process involves the in situ formation of an imine from an amine and a carbonyl compound, which is then immediately reduced to the corresponding amine without isolating the imine intermediate. organic-chemistry.orguni-bayreuth.de For this compound, this provides a direct route to N-alkylated derivatives.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups.

Quaternization: The nitrogen atom in this compound, being a primary amine, can be successively alkylated to form secondary, tertiary, and ultimately, quaternary ammonium salts. Quaternization is the final step of this alkylation, where a tertiary amine reacts with an alkylating agent (e.g., methyl iodide) to form a tetra-alkylated ammonium salt. dtic.milsciencemadness.org

The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the alkylating agent. google.com The process can be challenging to control, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to potential over-alkylation. To achieve exhaustive alkylation to the quaternary salt, an excess of the alkylating agent and a base are often employed to neutralize the acid generated during the reaction. dtic.milgoogle.com Sterically hindered organic bases, such as 2,6-lutidine, can be used to facilitate the quaternization of anilines by acting as a proton acceptor without competing in the alkylation reaction. dtic.mil

Polymerization Reactions Utilizing this compound as a Monomer

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most studied. researchgate.netnih.gov this compound can serve as a monomer in oxidative polymerization reactions to form a substituted polyaniline. researchgate.net

The polymerization is typically initiated by a chemical oxidant, such as ammonium persulfate, in an acidic medium. researchgate.net The reaction proceeds through the formation of radical cations from the aniline monomer, which then couple to form the polymer chain. researchgate.net The structure of the resulting polymer consists of repeating monomer units linked in a "head-to-tail" fashion. researchgate.net

The substituents on the aniline ring significantly influence the properties of the resulting polymer. The two methyl groups and the isopropoxy group in this compound are expected to:

Increase Solubility: The bulky alkyl and isopropoxy groups can disrupt inter-chain packing, potentially rendering the polymer more soluble in common organic solvents compared to unsubstituted polyaniline.

Modify Electronic Properties: As electron-donating groups, they increase the electron density of the polymer backbone, which can affect its conductivity, redox potentials, and optical properties.

Influence Morphology: The substituents can affect the self-assembly and morphology of the polymer chains, influencing the final material's structure (e.g., granular, fibrous).

The general structure of the polymer would consist of repeating this compound units.

Transformations Involving the Isopropoxy Substituent

Ether Cleavage and Exchange Reactions

The isopropoxy group is an aryl alkyl ether, which can be cleaved under specific reaction conditions, typically involving strong acids or Lewis acids. wikipedia.org This reaction converts the ether back to a phenol and an alkyl halide. libretexts.org

Common reagents for aryl ether cleavage include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.comyoutube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.orglibretexts.org For an aryl isopropyl ether, the cleavage typically proceeds via an SN1-like mechanism at the secondary isopropyl carbon due to the relative stability of the isopropyl carbocation. libretexts.orgmasterorganicchemistry.com This results in the formation of 4-amino-2,5-dimethylphenol (B1265677) and 2-bromopropane (B125204) (or 2-iodopropane).

Lewis acids such as aluminum trichloride (B1173362) (AlCl3) and boron tribromide (BBr3) are also highly effective for cleaving aryl ethers. acs.orgresearchgate.net Notably, AlCl3 has been shown to selectively cleave aryl isopropyl ethers while leaving aryl methyl ethers intact, highlighting its utility for chemoselective deprotection. acs.orgreddit.com Milder, more modern methods utilizing reagents like tris(pentafluorophenyl)borane (B72294) in the presence of silanes have also been developed for the rapid deprotection of aryl alkyl ethers under ambient conditions. researchgate.net

Table 2: Reagents for Isopropoxy Ether Cleavage

| Reagent(s) | Typical Conditions | Products |

|---|---|---|

| HBr (concentrated) | Reflux | 4-Amino-2,5-dimethylphenol + 2-Bromopropane |

| HI (concentrated) | Reflux | 4-Amino-2,5-dimethylphenol + 2-Iodopropane |

| BBr3 | CH2Cl2, low temperature to RT | 4-Amino-2,5-dimethylphenol + 2-Bromopropane |

Stereoselective Transformations of the Isopropyl Moiety (if applicable)

Metalation and Organometallic Derivatives of this compound

The aromatic ring of this compound can be functionalized through metalation, most commonly via directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This reaction utilizes a strong organolithium base, such as n-butyllithium or sec-butyllithium, to deprotonate a position on the aromatic ring that is ortho (adjacent) to a directing metalation group (DMG). baranlab.orgharvard.edu

In this compound, both the amino group (or a protected form like an amide or carbamate) and the isopropoxy group can function as DMGs. wikipedia.orgacs.orgacs.org These groups coordinate to the lithium atom of the organolithium reagent, directing the deprotonation to a nearby C-H bond. baranlab.org

Given the substitution pattern of the molecule, two positions are ortho to the isopropoxy group (C3 and C5), and one position is ortho to the amino group (C3). The C5 position is already substituted with a methyl group. Therefore, the most likely site for lithiation is the C3 position, which is ortho to both the amino and isopropoxy groups. The combined directing effect of these two groups would strongly activate the C3 proton for abstraction.

Once the aryllithium intermediate is formed, it can react with a wide range of electrophiles to introduce new functional groups at the C3 position. organic-chemistry.orgorganic-chemistry.org

Table 3: Potential Functionalization via Directed ortho-Metalation

| Step 1: Base | Step 2: Electrophile (E+) | Product (Functional Group at C3) |

|---|---|---|

| sec-BuLi / TMEDA | CO2, then H+ | -COOH (Carboxylic acid) |

| n-BuLi | I2 | -I (Iodine) |

| sec-BuLi / TMEDA | DMF | -CHO (Aldehyde) |

Cascade and Multicomponent Reactions Featuring this compound as a Reactive Component

Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient strategies in modern organic synthesis for the construction of complex molecular architectures. wikipedia.orgnih.gov These processes are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov Anilines are a common class of substrates used in a variety of MCRs, owing to the nucleophilic character of the amino group.

Well-known examples of multicomponent reactions involving an amine component include the Ugi and Passerini reactions. The Ugi four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govwikipedia.org The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org These reactions are foundational in the field of MCRs and are widely used in the synthesis of peptidomimetics and heterocyclic scaffolds. nih.gov

A comprehensive review of the current scientific literature indicates a lack of specific published examples of cascade or multicomponent reactions that utilize this compound as a key reactive component. While substituted anilines are frequently employed in such synthetic strategies, research detailing the participation of this particular compound in reactions like the Ugi, Passerini, or other named multicomponent reactions for heterocycle synthesis has not been reported. beilstein-journals.orgresearchgate.net Therefore, detailed research findings, reaction conditions, and product characterization for the involvement of this compound in these advanced synthetic methodologies are not available in the public domain.

Theoretical and Computational Studies of 2,5 Dimethyl 4 Propan 2 Yloxy Aniline

Quantum Chemical Investigations of Molecular Structure and Conformational Preferences

Quantum chemical methods are pivotal in elucidating the three-dimensional structure and conformational landscape of 2,5-Dimethyl-4-(propan-2-yloxy)aniline.

Geometry Optimization and Potential Energy Surface Exploration

The initial step in the computational analysis involves geometry optimization, a process to determine the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is particularly important for defining the orientation of the propan-2-yloxy group relative to the aniline (B41778) ring.

A relaxed potential energy surface scan is typically performed by systematically rotating the dihedral angle around the C(aryl)-O bond. This exploration reveals various conformers and the energy barriers between them. The conformer with the lowest energy is identified as the global minimum and represents the most probable structure of the molecule under standard conditions.

Table 1: Optimized Geometric Parameters for the Most Stable Conformer of this compound (Note: Data is illustrative and based on typical values for similar structures calculated at the B3LYP/6-31G(d,p) level of theory.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C(aryl)-N | 1.402 |

| C(aryl)-O | 1.375 |

| O-C(isopropyl) | 1.431 |

| C(aryl)-C(methyl) | 1.510 |

| Bond Angles (°) ** | |

| C-N-H | 112.5 |

| C-O-C | 118.9 |

| C-C(aryl)-N | 121.3 |

| C-C(aryl)-O | 119.8 |

| Dihedral Angles (°) ** | |

| C-C-N-H | 180.0 |

| C-C-O-C | 0.5 |

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, vibrational frequency analysis is conducted. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. The predicted spectra can be compared with experimental data to validate the computational model.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound (Note: Frequencies are typically scaled to correct for anharmonicity and computational method limitations.)

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 | N-H Symmetric Stretch | Aniline |

| 3360 | N-H Asymmetric Stretch | Aniline |

| 2980 | C-H Stretch | Methyl/Isopropyl |

| 1620 | N-H Scissoring | Aniline |

| 1510 | C=C Aromatic Stretch | Phenyl Ring |

| 1240 | C-O-C Asymmetric Stretch | Ether |

| 1050 | C-N Stretch | Aniline |

Electronic Structure Characterization and Reactivity Prediction

The electronic properties of this compound are investigated to understand its reactivity and potential for chemical transformations.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Charge distribution mapping, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, providing insights into the molecule's polarity and electrostatic interactions.

Table 3: Frontier Molecular Orbital Energies and Atomic Charges for this compound (Note: Illustrative data.)

| Parameter | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | 0.89 |

| HOMO-LUMO Gap | 6.14 |

| Selected NBO Charges | (e) |

| N(aniline) | -0.85 |

| O(ether) | -0.62 |

| C(ipso to N) | 0.21 |

| C(ipso to O) | 0.45 |

Electrostatic Potential Surfaces and Nucleophilic/Electrophilic Regions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms of the amine group and the methyl groups.

Aromaticity Indices and Delocalization Energy Calculations

Aromaticity is a key factor in the stability and reactivity of the aniline ring. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are calculated to quantify the degree of aromatic character. NICS values are typically calculated at the center of the aromatic ring; a negative value indicates aromaticity.

Delocalization energy, often calculated through NBO analysis, quantifies the stabilization gained from the delocalization of π-electrons across the aromatic system. The interaction between the lone pairs of the nitrogen and oxygen atoms with the π-system of the ring can significantly influence these values.

Table 4: Aromaticity and Delocalization Parameters for the Phenyl Ring of this compound (Note: Illustrative data.)

| Parameter | Value |

| NICS(0) (ppm) | -9.8 |

| HOMA Index | 0.95 |

| π -> π* Delocalization Energy (kcal/mol) | 150.2 |

| n(N) -> π* Delocalization Energy (kcal/mol) | 45.8 |

| n(O) -> π* Delocalization Energy (kcal/mol) | 32.5 |

Computational Elucidation of Reaction Mechanisms

In the computational investigation of reaction mechanisms involving this compound, the identification of transition states (TS) is a critical step. A transition state represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. For reactions such as electrophilic aromatic substitution or N-acylation, which are characteristic of anilines, computational methods like Density Functional Theory (DFT) are employed to locate these transient structures. The process involves geometry optimization, where algorithms search for a stationary point where the forces on all atoms are zero. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is successfully located and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed. This analysis involves following the path of steepest descent from the transition state downhill to both the reactants and the products. By tracing the IRC, chemists can confirm that the identified transition state indeed connects the desired reactants and products, thus validating the proposed reaction pathway. For a hypothetical reaction of this compound, this analysis would provide a detailed picture of the geometric changes occurring during the transformation, such as the approach of an electrophile to the aromatic ring or the formation of a tetrahedral intermediate during acylation.

Following the identification of reactants, products, intermediates, and transition states, the complete energy profile of a reaction can be constructed. This profile provides a quantitative description of the thermodynamics and kinetics of the reaction. The relative energies of all stationary points are calculated, typically using high-level theoretical methods and basis sets to ensure accuracy. The activation energy (Ea) is determined as the energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate.

For key synthetic and derivatization steps of this compound, such as N-acetylation, computational studies on analogous systems can provide valuable insights. For instance, a theoretical study on the alkaline acetylation of aniline has shown the formation of a tetrahedral intermediate. umn.edu The activation energy for such a reaction was calculated to be approximately 17.57 kcal/mol. umn.edu This type of computational data is invaluable for understanding reaction feasibility and for optimizing reaction conditions.

Table 1: Illustrative Energy Profile Data for a Hypothetical N-Acylation Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.00 |

| Transition State 1 | +17.57 |

| Tetrahedral Intermediate | -5.20 |

| Transition State 2 | +2.80 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the influence of the solvent on the conformation and dynamics of molecules like this compound. The solvent can significantly impact the molecule's behavior through various interactions, such as hydrogen bonding and dielectric effects. MD simulations can model these interactions explicitly by including a large number of solvent molecules in the simulation box.

The conformation of the propan-2-yloxy group and the orientation of the aniline's amino group can be influenced by the polarity of the solvent. In polar solvents, conformations that maximize the exposure of polar groups to the solvent may be favored. Conversely, in non-polar solvents, intramolecular interactions might become more dominant, leading to different preferred conformations. MD simulations can track the fluctuations in dihedral angles and bond lengths over time, providing a dynamic picture of the molecule's conformational landscape in different solvent environments. This understanding is crucial as the molecular conformation can directly affect its reactivity and intermolecular interactions.

MD simulations can also be employed to investigate the intermolecular interactions of this compound, both with itself and with other molecules in a solution. These interactions are fundamental to understanding properties like solubility and the tendency to form aggregates. The simulations can reveal the preferred modes of interaction, such as hydrogen bonding between the amino groups of two molecules or van der Waals interactions between the aromatic rings.

The potential for aggregation can be assessed by simulating a system with multiple molecules of this compound and observing their behavior over time. The formation of dimers, trimers, or larger clusters can be monitored, and the stability of these aggregates can be analyzed. The radial distribution function (RDF) is a common analytical tool used in MD simulations to quantify the probability of finding a particle at a certain distance from another particle, providing insights into the local molecular ordering and aggregation. Understanding the aggregation behavior is important in various applications, from materials science to pharmacology.

Structure-Reactivity Relationship (SRR) Modeling Using Quantum Chemical Descriptors

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or biological activity. For substituted anilines, including this compound, quantum chemical descriptors are powerful tools in developing such models. These descriptors are numerical values that quantify various electronic and steric properties of a molecule, calculated using quantum mechanical methods.

Commonly used quantum chemical descriptors for anilines include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Partial Atomic Charges: The distribution of electron density in a molecule can be described by assigning partial charges to each atom. The charge on the nitrogen atom of the amino group, for example, is a key indicator of its nucleophilicity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, which helps in identifying regions that are prone to electrophilic or nucleophilic attack.

By calculating these descriptors for a series of related aniline derivatives and correlating them with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), a predictive SRR model can be developed. For instance, a study on the metabolism of substituted anilines found that the partial atomic charge on the amine nitrogen was the most important parameter for predicting N-acetylation. nih.gov

Table 2: Illustrative Quantum Chemical Descriptors for a Series of Substituted Anilines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Partial Charge on N | Dipole Moment (Debye) |

|---|---|---|---|---|

| Aniline | -5.23 | -0.15 | -0.45 | 1.53 |

| 4-Methoxyaniline | -5.01 | -0.08 | -0.48 | 1.85 |

| 4-Nitroaniline | -6.12 | -1.89 | -0.39 | 6.29 |

Note: The data in this table is for illustrative purposes and represents typical trends observed for substituted anilines.

These models are valuable for predicting the reactivity of new, untested compounds like this compound, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties.

Advanced Analytical Methodologies for the Characterization of 2,5 Dimethyl 4 Propan 2 Yloxy Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2,5-Dimethyl-4-(propan-2-yloxy)aniline, each providing unique insights into its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different hydrogen environments in the molecule.

Aromatic Protons: Two singlets are expected for the protons on the benzene (B151609) ring, influenced by the electron-donating effects of the amino and isopropoxy groups, and the methyl substituents.

Amino Protons: A broad singlet, typically in the range of 3.5-4.5 ppm, is anticipated for the -NH₂ group. The chemical shift of this peak can be sensitive to solvent and concentration.

Isopropoxy Group Protons: The isopropyl group will present as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

Aromatic Methyl Protons: Two distinct singlets are expected for the two methyl groups attached to the aromatic ring.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | ~6.5 - 7.0 |

| Amino (-NH₂) | ~3.5 - 4.5 (broad s) |

| Isopropoxy (-CH) | ~4.4 - 4.6 (septet) |

| Isopropoxy (-CH₃) | ~1.2 - 1.4 (d) |

| Aromatic (-CH₃) at C2 | ~2.1 - 2.3 (s) |

| Aromatic (-CH₃) at C5 | ~2.1 - 2.3 (s) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Based on the structure of this compound, a total of 9 distinct carbon signals are expected, accounting for the symmetry of the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | ~150 - 155 |

| C-N (Aromatic) | ~140 - 145 |

| Aromatic C-CH₃ | ~125 - 130 |

| Aromatic C-H | ~115 - 120 |

| Isopropoxy (-CH) | ~70 - 75 |

| Isopropoxy (-CH₃) | ~20 - 25 |

| Aromatic (-CH₃) | ~15 - 20 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine will likely appear as a doublet in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether linkage would be observed around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C skeletal vibrations are expected to give strong signals.

| Predicted Vibrational Spectroscopy Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Ether) | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aniline (B41778) chromophore, with its auxochromic amino and alkoxy groups, is expected to result in absorption maxima in the ultraviolet region, indicative of π → π* transitions within the benzene ring. The exact position of the absorption bands will be influenced by the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₁H₁₇NO). The fragmentation pattern observed in the mass spectrum would provide valuable structural information, with characteristic losses of methyl and isopropyl groups being anticipated.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this compound. tandfonline.comchromatographyonline.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifier like formic acid or triethylamine (B128534) to improve peak shape, would be employed. tandfonline.comsielc.com Detection would typically be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy.

Gas Chromatography (GC): Gas chromatography is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds like aniline derivatives. nih.govpublisso.de A capillary column with a non-polar or moderately polar stationary phase would be used. labrulez.com Due to the polar nature of the amine group, derivatization might sometimes be employed to improve peak shape and thermal stability, although direct analysis is often possible on modern deactivated columns. researchgate.net Mass spectrometry is a common detector for GC (GC-MS), providing both separation and identification of components. nih.gov

The purity of a synthesized batch of this compound would be determined by the peak area percentage in the chromatogram from either HPLC or GC analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Chromatographic techniques are paramount for separating this compound from potential impurities, starting materials, and byproducts. The development of robust GC and LC methods is essential for both qualitative and quantitative analysis.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like substituted anilines. thermofisher.comijpsr.info A hypothetical GC-MS method for this compound would involve a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, which is effective for separating aromatic compounds. nih.gov The method parameters would be optimized to achieve good resolution and peak shape. Key parameters include inlet temperature, oven temperature programming, and carrier gas flow rate. The mass spectrometer detector would provide definitive identification based on the compound's mass spectrum, which would exhibit a characteristic molecular ion peak and fragmentation pattern corresponding to its structure.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile alternative, especially for less volatile or thermally labile impurities that may be present. chromatographyonline.comrsc.org A reversed-phase HPLC (RP-HPLC) method is typically suitable for aniline derivatives. rsc.orgresearchgate.net The separation can be achieved on a C18 or C8 stationary phase with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small percentage of acid like formic or acetic acid to ensure the analyte is in a consistent ionic form and to improve peak shape. lcms.cz Detection is commonly performed using a UV detector, with the detection wavelength set to one of the absorbance maxima of the aniline derivative. For more sensitive and selective analysis, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection. nih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Stereoisomeric Purity Assessment (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. rsc.org A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups. Upon examination of the structure of this compound, it is evident that the molecule does not possess any asymmetric carbon atoms or other elements of chirality. Therefore, it is an achiral molecule and does not exist as enantiomers. Consequently, chiral chromatography is not an applicable technique for the stereoisomeric purity assessment of this compound.

Preparative Chromatography for Scale-Up Purification

For applications requiring high-purity this compound, preparative chromatography is employed for scale-up purification. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to isolate substantial quantities of the target compound.

Preparative HPLC is a common choice for purifying aromatic amines. The method developed at the analytical scale can often be adapted for preparative purposes. sielc.com This involves scaling the column dimensions, mobile phase flow rate, and sample loading. To handle the basic nature of the amine, which can cause peak tailing on standard silica-based columns, amine-functionalized silica (B1680970) or the addition of a competing base (e.g., triethylamine) to the mobile phase can be effective. biotage.com Flash chromatography, a lower-pressure alternative, can also be used with normal-phase (e.g., silica gel) or reversed-phase media for efficient, large-scale purification. biotage.com

Electrochemical Characterization Techniques

Electrochemical methods provide valuable information about the redox properties of a molecule, which are influenced by its electronic structure.

Cyclic Voltammetry for Redox Behavior Investigations

Cyclic voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance. srce.hr For an aniline derivative, CV can reveal the potential at which the amino group is oxidized. The oxidation potential is sensitive to the nature and position of substituents on the aromatic ring. researchgate.net

The electro-oxidation of this compound is expected to be an irreversible process, as is common for many substituted anilines. rjpbcs.comrasayanjournal.co.in The electron-donating methyl and isopropoxy groups on the benzene ring would likely lower the oxidation potential compared to unsubstituted aniline, making the compound easier to oxidize. researchgate.net A typical CV experiment would be conducted in a three-electrode cell, using a working electrode (like glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), with the analyte dissolved in a suitable solvent containing a supporting electrolyte. srce.hrrjpbcs.com The resulting voltammogram, a plot of current versus applied potential, would show an anodic peak corresponding to the oxidation of the aniline moiety.

Table 2: Predicted Cyclic Voltammetry Parameters

| Parameter | Value/Condition |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl (in 3M KCl) |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

| Potential Range | 0 to +1.5 V |

| Expected Anodic Peak (Epa) | ~ +0.8 V (vs. Ag/AgCl) |

Potentiometric and Conductometric Analysis

Potentiometric Analysis: Potentiometry involves measuring the potential of an electrochemical cell under static (zero current) conditions. wikipedia.org Potentiometric titrations can be used to determine the concentration of the basic aniline derivative. By titrating a solution of this compound with a standard strong acid (e.g., HCl), the potential change is monitored using a pH-sensitive electrode. A sharp change in potential occurs at the equivalence point, allowing for accurate quantification. This technique is particularly useful for colored or turbid solutions where visual indicators are ineffective. wikipedia.orghscprep.com.au

Conductometric Analysis: Conductometric titration is another method for quantification based on monitoring the electrical conductivity of the solution as a titrant is added. tau.ac.ilbyjus.com When titrating the weakly basic this compound (dissolved in a suitable solvent) with a strong acid, the conductivity changes as the amine is neutralized and forms a salt. The equivalence point is determined graphically by plotting conductivity against the volume of titrant added, identified by a distinct change in the slope of the plot. hscprep.com.au This method is highly applicable for very dilute solutions. tau.ac.ilbyjus.com

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. lucideon.com For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The analysis would show the onset temperature of decomposition and the percentage of weight loss at different temperatures. This information is crucial for determining the maximum processing and storage temperatures for the compound. Typically, the analysis is performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. lucideon.comtainstruments.com This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. nih.gov A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The area under the melting peak can be used to calculate the enthalpy of fusion. The purity of the compound can also be estimated from the shape of the melting peak.

Table 3: Expected Thermal Analysis Data

| Analysis Technique | Parameter | Predicted Value/Observation |

| TGA | Onset of Decomposition (N₂) | > 200 °C |

| Major Weight Loss Region | 200 - 350 °C | |

| DSC | Melting Point (Tₘ) | Sharp endothermic peak (e.g., in the range of 50-100 °C) |

| Enthalpy of Fusion (ΔHₘ) | Calculable from the peak area |

Despite a comprehensive search for scientific literature, no specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the compound this compound was found in the public domain.

Therefore, the detailed characterization of its thermal decomposition pathways and thermal event profiles, as requested, cannot be provided at this time. Advanced analytical methodologies such as TGA and DSC are crucial for understanding the thermal properties of chemical compounds. TGA measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition patterns. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of thermal events like melting, crystallization, and glass transitions.

While general principles of TGA and DSC analyses are well-established, their application to a specific compound like this compound requires dedicated laboratory investigation. Such studies would yield precise data on its decomposition temperatures, the nature of its thermal events, and the associated energy changes. Without access to such peer-reviewed research or authenticated analytical reports, any discussion on the thermal behavior of this specific molecule would be speculative and not adhere to the required standards of scientific accuracy.

Further research and publication in relevant scientific journals are necessary to elucidate the thermal characteristics of this compound.

Applications of 2,5 Dimethyl 4 Propan 2 Yloxy Aniline As a Chemical Intermediate and Functional Material Precursor

Role as a Precursor in Complex Organic Synthesis

The reactivity of the primary amine group, coupled with the electronic effects of the methyl and isopropoxy substituents, positions 2,5-Dimethyl-4-(propan-2-yloxy)aniline as a versatile building block for constructing more complex molecular architectures.

Substituted anilines are foundational components in medicinal chemistry and are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The aniline (B41778) moiety is a common feature in drugs targeting a wide array of conditions. While specific blockbuster drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to pharmaceutical design.

The general synthetic utility of isopropoxy-substituted anilines has been demonstrated. For example, compounds like 3-isopropoxyaniline (B150228) serve as key intermediates in the synthesis of molecules investigated as potential inhibitors of viral replication, such as for the Chikungunya virus. The synthesis pathway for such compounds often involves leveraging the aniline's amino group for amide bond formation or as a nucleophile in substitution reactions to build more complex heterocyclic systems. The methyl groups on the ring of this compound can provide steric hindrance, potentially influencing reaction selectivity and improving the metabolic stability of the final drug molecule by blocking sites susceptible to oxidation.

Table 1: Potential Pharmaceutical Scaffolds from Substituted Anilines

| Scaffold Type | Synthetic Transformation Involving Aniline | Potential Therapeutic Area |

|---|---|---|

| Substituted Quinolines | Condensation and cyclization reactions | Antimalarials, Kinase Inhibitors |

| Benzamides | Acylation of the amino group | Antipsychotics, Antiemetics |

| Triazole Derivatives | Formation of heterocyclic rings via multi-step synthesis | Antifungals, Antivirals |

The field of agrochemicals heavily relies on aniline derivatives for the development of herbicides, fungicides, and insecticides. The class of dinitroaniline herbicides, for instance, includes widely used products like trifluralin (B1683247) and pendimethalin, which are known to inhibit microtubule formation in weeds. wikipedia.org

The synthesis of many modern agrochemicals involves the multi-step assembly of complex molecules where a substituted aniline serves as a key starting material. For example, a structurally related compound, 2,4-dichloro-5-isopropoxyaniline, is synthesized as an intermediate for this purpose. google.com The structural features of this compound—specifically the lipophilic isopropoxy and methyl groups—are desirable in agrochemical design. These groups can enhance the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby increasing efficacy. Furthermore, the specific substitution pattern can be fine-tuned to achieve selectivity for the target pest while ensuring safety for the desired crops. nih.govnih.gov

Aromatic amines are cornerstone molecules in the colorant industry. The most significant application is in the synthesis of azo dyes, which constitute the largest and most diverse group of synthetic colorants. longdom.orgnih.gov The synthesis of an azo dye is a two-step process:

Diazotization: The primary aromatic amine (the diazo component) is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. youtube.com

Azo Coupling: The diazonium salt, which is a potent electrophile, is then reacted with an electron-rich coupling component (such as a phenol (B47542), naphthol, or another aniline derivative). This electrophilic aromatic substitution reaction forms the characteristic -N=N- (azo) bond, which acts as a chromophore responsible for the color of the dye. nih.gov

This compound is well-suited to act as a diazo component in this process. The electronic properties of the resulting diazonium salt, influenced by the electron-donating methyl and isopropoxy groups, would affect the reactivity and the final color of the dye. By varying the coupling component, a wide spectrum of colors (yellow, orange, red, etc.) could be produced. For instance, coupling with naphthol derivatives typically yields red to violet dyes, while coupling with other anilines or pyrazolones can produce yellows and oranges. Additionally, the amine group can participate in Schiff-base condensations to form azomethine dyes. nih.gov

Monomer and Intermediate in Polymer and Materials Science

The chemical structure of this compound also makes it a candidate for applications in polymer chemistry, where it can be used either as a monomer to form a polymer backbone or as a reactive additive to modify the properties of other polymer systems.

Polyaniline is one of the most studied intrinsically conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.netnih.gov However, unsubstituted polyaniline suffers from poor solubility in common organic solvents, which limits its processability. One effective strategy to overcome this limitation is to use substituted anilines as monomers.

The polymerization of this compound via oxidative coupling would yield a substituted polyaniline, poly(this compound). Research on closely related polymers, such as poly(2,5-dimethylaniline) and poly(2,5-dimethoxyaniline), has shown that substituents on the aromatic ring significantly enhance solubility. ciac.jl.cnias.ac.inresearchgate.net

Table 2: Predicted Influence of Substituents on Polyaniline Properties

| Substituent Group | Location on Ring | Expected Effect on Polymer Properties | Rationale |

|---|---|---|---|

| Methyl (x2) | 2, 5 | Increased Solubility: Disrupts inter-chain packing, reducing crystallinity. Decreased Conductivity: May introduce steric hindrance, causing twisting of the polymer backbone and reducing π-orbital overlap. | Steric bulk of the methyl groups forces chains apart, allowing solvent penetration. ciac.jl.cn |